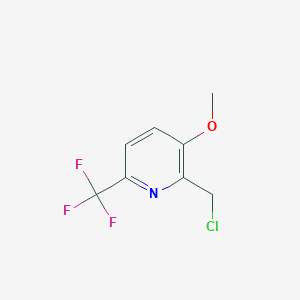2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine
CAS No.: 1227606-47-4
Cat. No.: VC2766989
Molecular Formula: C8H7ClF3NO
Molecular Weight: 225.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1227606-47-4 |
|---|---|
| Molecular Formula | C8H7ClF3NO |
| Molecular Weight | 225.59 g/mol |
| IUPAC Name | 2-(chloromethyl)-3-methoxy-6-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C8H7ClF3NO/c1-14-6-2-3-7(8(10,11)12)13-5(6)4-9/h2-3H,4H2,1H3 |
| Standard InChI Key | HNQOKBPUDYYFDC-UHFFFAOYSA-N |
| SMILES | COC1=C(N=C(C=C1)C(F)(F)F)CCl |
| Canonical SMILES | COC1=C(N=C(C=C1)C(F)(F)F)CCl |
Introduction
Chemical Identity and Physical Properties
2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine is a substituted pyridine compound bearing three functional groups: a chloromethyl group at position 2, a methoxy group at position 3, and a trifluoromethyl group at position 6. This specific arrangement of substituents contributes to its distinct chemical reactivity and physical characteristics.
Identification Data
The compound's identity is defined by the following parameters:
| Parameter | Information |
|---|---|
| CAS Number | 1227606-47-4 |
| Molecular Formula | C8H7ClF3NO |
| Appearance | Brown powder |
| Purity (Commercial) | 99% |
Physical Properties
While specific data for this exact compound is limited in the search results, we can understand some properties based on its chemical structure and related compounds:
| Property | Value/Characteristic |
|---|---|
| Molecular Weight | ~241.6 g/mol (calculated) |
| Appearance | Brown powder |
| Storage Requirements | Avoid light, maintain ventilation, store in shade |
The compound contains a trifluoromethyl group, which typically contributes to increased lipophilicity and metabolic stability in drug candidates. The presence of both chloromethyl and methoxy groups provides opportunities for further chemical modifications.
Structural Characteristics
Structural Features
The compound possesses several key structural features that contribute to its chemical behavior:
-
The pyridine core provides a basic nitrogen atom and serves as a hydrogen bond acceptor.
-
The trifluoromethyl (CF3) group at position 6 contributes unique electronic properties, including electron-withdrawing effects.
-
The chloromethyl group at position 2 presents a reactive site for nucleophilic substitution reactions.
-
The methoxy group at position 3 alters the electronic distribution of the pyridine ring.
Related Structures
This compound belongs to a broader family of trifluoromethyl-substituted pyridines. Related compounds include:
-
2-Chloro-6-(trifluoromethyl)pyridine, which has a melting point of 33°C .
-
2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine, which has a molecular weight of 211.569, density of 1.4±0.1 g/cm³, and boiling point of 215.4±40.0°C at 760 mmHg .
The positioning of the trifluoromethyl group is particularly significant, as trifluoromethyl-substituted pyridines are classified based on this feature (e.g., α-CF3 Pyridine when at the 2-position, γ-CF3 Pyridine when at the 4-position) .
Synthesis Methods
Related Synthetic Methodologies
Some insights can be drawn from the synthesis of related compounds:
-
For 2-chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile, a concise 3-step synthesis from readily available starting materials has been developed, suggesting that efficient routes to complex trifluoromethyl pyridines are possible .
-
The synthesis of 2-fluoro-6-(trifluoromethyl)pyridine involves fluorination of 2-chloro-6-(trichloromethyl)pyridine with hydrogen fluoride, conducted in a high-pressure reactor at elevated temperatures (around 190°C) . Similar approaches might be adapted for other trifluoromethyl pyridine derivatives.
Applications and Significance
Industrial and Research Applications
The compound is described as "an important raw material" with applications that include serving as an intermediate in the synthesis of more complex molecules . Trifluoromethyl pyridines broadly have significant applications in:
-
Pharmaceutical development - The trifluoromethyl group often enhances metabolic stability and lipophilicity of drug candidates.
-
Agrochemical research - Similar compounds serve as building blocks for pesticides and fungicides.
Reactivity Profile
Based on its structure and related compounds, 2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine likely exhibits:
-
Nucleophilic substitution reactions at the chloromethyl position
-
Limited reactivity at the methoxy position under mild conditions
-
Enhanced stability due to the trifluoromethyl group
The trifluoromethyl-substituted pyridines generally provide:
| Parameter | Information |
|---|---|
| Production Capacity | 3 Metric Ton/Month |
| Suppliers | Companies in China, including Qingdao Belugas Import and Export Co., Ltd. |
| Minimum Order | 1 Gram (for research purposes) |
| Shipping | Available by sea or air |
| Delivery Time | Within seven days after payment |
Quality and Specifications
Commercial offerings of this compound typically have:
Research Development and Future Directions
The development of efficient synthetic routes to trifluoromethyl pyridines represents an active area of research. The selective reactivity of tetra-substituted pyridines with different carbon, sulfur, nitrogen, and oxygen nucleophiles offers great scope for the synthesis of novel highly substituted pyridine derivatives .
Future research directions may include:
-
Development of more efficient synthetic routes
-
Exploration of catalytic transformations
-
Investigation of applications in medicinal chemistry
-
Structure-activity relationship studies in biological systems
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume